2,3,5,6-Tetrafluorotyrosine

説明

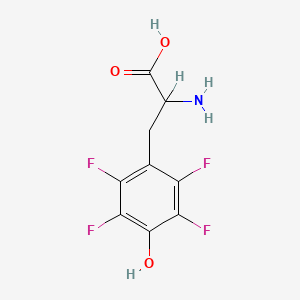

Structure

3D Structure

特性

IUPAC Name |

2-amino-3-(2,3,5,6-tetrafluoro-4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F4NO3/c10-4-2(1-3(14)9(16)17)5(11)7(13)8(15)6(4)12/h3,15H,1,14H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFUSMUNGVKVABM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1F)F)O)F)F)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F4NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18933-45-4 | |

| Record name | 2,3,5,6-Tetrafluorotyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18933-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC96318 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96318 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

The Rise of Fluorinated Amino Acids in Protein Science

The ability to introduce unnatural amino acids into proteins has opened up new frontiers in biochemical research. Among these, fluorinated amino acids have gained significant traction as powerful probes. The substitution of hydrogen with fluorine, an element nearly absent in biological systems, provides a unique spectroscopic handle without causing significant structural disruption. nih.govrsc.org This "light" modification allows for the study of proteins in their near-native states. nih.gov

Fluorinated amino acids are particularly valuable for a number of reasons:

Enhanced Stability: The introduction of fluorine can increase the thermal and chemical stability of proteins and peptides. nih.gov This is attributed to the high strength of the carbon-fluorine bond and the electron-withdrawing nature of fluorine, which can influence local electronic environments and intermolecular interactions.

Probing Protein Environments: Fluorine's unique nuclear magnetic resonance (NMR) properties make it an exceptional probe. nih.govbeilstein-journals.org The ¹⁹F NMR signal is highly sensitive to the local environment, providing detailed information about protein conformation, dynamics, and interactions with other molecules. nih.govacs.org

Altered Physicochemical Properties: Fluorination can modulate the acidity (pKa) and lipophilicity of amino acid side chains. rsc.orgbohrium.comexplorationpub.com This allows for systematic studies of how these properties influence protein function and interactions. sfu.caacs.org

2,3,5,6 Tetrafluorotyrosine: a Specialized Chemical Biology Tool

Established Synthetic Routes for this compound

Another established route utilizes an enzymatic approach. Tyrosine phenol-lyase (TPL) can catalyze the synthesis of this compound from 2,3,5,6-tetrafluorophenol, pyruvate, and an ammonia (B1221849) source. cardiff.ac.uksfu.ca This biocatalytic method offers a direct route to the desired amino acid under milder conditions compared to purely chemical syntheses.

Facile Synthesis Methodologies for Gram-Scale Production

For the practical application of this compound in various research fields, efficient and scalable synthetic methods are crucial. Methodologies have been developed to enable the production of F4-Tyr on a gram scale. One such approach mirrors the classic acetamidomalonate synthesis, a robust method for amino acid preparation. This method has been successfully adapted for the synthesis of F4-Tyr, providing a reliable route for larger-scale production. researchgate.net

The key steps in a reported gram-scale synthesis are outlined below:

| Step | Reactants | Product | Yield |

| 1 | Hexafluorobenzene, Methyl-lithium | Pentafluorotoluene | 75% |

| 2 | Pentafluorotoluene, Sodium methoxide | 4-Methyl-2,3,5,6-tetrafluoroanisole | 45% |

| 3 | 4-Methyl-2,3,5,6-tetrafluoroanisole, Bromine | 4-Methoxy-2,3,5,6-tetrafluorobenzyl bromide | 76% |

| 4 | 4-Methoxy-2,3,5,6-tetrafluorobenzyl bromide, Sodiodiethylacetamidomalonate | 4-Methoxy-2,3,5,6-tetrafluorobenzyldiethylacetamidomalonate | 81% |

| 5 | 4-Methoxy-2,3,5,6-tetrafluorobenzyldiethylacetamidomalonate, Hydroiodic acid | DL-2,3,5,6-Tetrafluorotyrosine | 90% |

| Table 1: Example of a multi-step synthesis for DL-2,3,5,6-Tetrafluorotyrosine with reported yields for each step. rsc.org |

Regioselective Nucleophilic Aromatic Substitution (SNAr) Reactions in Fluorinated Tyrosine Synthesis

Nucleophilic aromatic substitution (SNAr) is a pivotal reaction in the synthesis of fluorinated aromatic compounds, including derivatives of tyrosine. The high electronegativity of fluorine atoms activates the aromatic ring towards nucleophilic attack, facilitating the displacement of a fluoride (B91410) ion. core.ac.uk In the context of synthesizing fluorinated tyrosine analogues, SNAr reactions allow for the regioselective introduction of substituents onto the perfluorinated ring.

For instance, the synthesis of this compound itself can involve an SNAr reaction where a hydroxyl group (or a precursor) displaces a fluorine atom from a more highly fluorinated benzene (B151609) derivative. The regioselectivity of this substitution is influenced by the electronic effects of the existing substituents on the ring. core.ac.uk The presence of an electron-withdrawing group generally directs incoming nucleophiles to the para position. This principle is exploited in the synthesis of various fluorinated tyrosine derivatives, enabling the precise placement of functional groups. acs.org

Development of Modified Synthetic Strategies for this compound Derivatives

Building upon the foundational synthetic routes, researchers have developed modified strategies to access a wider range of this compound derivatives. These modifications are often designed to introduce specific functional groups or to improve the efficiency and versatility of the synthesis. For example, by starting with L-pentafluorophenylalanine, a regioselective nucleophilic addition–elimination reaction with sodium allyloxide can be employed to produce a protected form of L-tetrafluorotyrosine. acs.org

Another approach involves the use of perfluoroheteroaromatic reagents, such as pentafluoropyridine, which can react with the side chains of amino acids like tyrosine via SNAr reactions under mild conditions. rsc.org This allows for the direct modification of peptides containing tyrosine residues.

The following table summarizes some modified synthetic approaches for F4-Tyr derivatives:

| Starting Material | Reagents | Product Type | Reference |

| L-Pentafluorophenylalanine | Sodium allyloxide | L-Tetrafluorotyrosine analogue | acs.org |

| Tyrosine-containing peptide | Pentafluoropyridine | Peptide with modified tyrosine | rsc.org |

| 2,3,5,6-Tetrafluorophenol | Pyridoxal phosphate, Tyrosine phenol-lyase | This compound | sfu.ca |

| Table 2: Examples of modified synthetic strategies for producing this compound and its derivatives. |

Solid-Phase Peptide Synthesis (SPPS) Applications with this compound

Solid-phase peptide synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. nih.govbeilstein-journals.org The incorporation of non-canonical amino acids like this compound into peptides via SPPS allows for the creation of novel biomolecules with unique properties. The Fmoc (9-fluorenylmethyloxycarbonyl) protecting group strategy is commonly employed in SPPS, and Fmoc-protected this compound is a commercially available building block for this purpose. nih.gov

The process of incorporating F4-Tyr into a growing peptide chain on a solid support follows the standard SPPS cycle:

Deprotection: Removal of the Fmoc group from the N-terminus of the resin-bound peptide.

Activation and Coupling: Activation of the carboxylic acid of Fmoc-2,3,5,6-tetrafluorotyrosine and subsequent coupling to the deprotected N-terminus of the peptide.

Washing: Removal of excess reagents and byproducts.

Protein Engineering and Biocatalytic Strategies for 2,3,5,6 Tetrafluorotyrosine Incorporation

Global Substitution Strategies Utilizing Auxotrophic Strains

Global substitution is a method where all instances of a particular canonical amino acid in a protein are replaced with an unnatural analog. acs.org This is often achieved using auxotrophic host strains, which are incapable of synthesizing a specific amino acid and therefore rely on its supplementation in the growth medium. nih.gov

To globally substitute tyrosine with 2,3,5,6-tetrafluorotyrosine, a tyrosine-auxotrophic E. coli strain is grown in a medium depleted of tyrosine but containing this compound. acs.org The cellular translational machinery then incorporates the fluorinated analog in place of tyrosine during protein synthesis. acs.org This approach relies on the promiscuity of the natural tyrosyl-tRNA synthetase to recognize and charge the fluorinated analog. acs.org While this method is effective for producing proteins where all tyrosine residues are replaced, it lacks site-specificity. The efficiency of incorporation can sometimes be enhanced by overexpressing the relevant aaRS.

Cell-Free Protein Synthesis Systems for this compound Integration

Cell-free protein synthesis (CFPS) systems provide a powerful and flexible platform for producing proteins containing ncAAs. nih.govnih.gov These systems are prepared from cell lysates that contain the necessary transcriptional and translational machinery but lack a cell wall, allowing for direct manipulation of the reaction environment. nih.govopenaccessjournals.com This open nature is a key advantage for incorporating ncAAs, as high concentrations of the unnatural analog can be added directly to the reaction mixture without concerns about cellular uptake or toxicity. beilstein-journals.org

For the incorporation of this compound, the amino acid is added to the CFPS reaction along with a plasmid encoding the target protein with an amber codon at the desired position. protocols.io An orthogonal aaRS/tRNACUA pair specific for this compound is also included. protocols.io The absence of cellular proofreading and repair mechanisms in CFPS can lead to higher incorporation efficiencies. nih.gov Furthermore, CFPS allows for the synthesis of proteins that might be toxic to living cells. openaccessjournals.com The system can be based on extracts from various organisms, including E. coli and Chinese Hamster Ovary (CHO) cells, the latter of which can be beneficial for producing proteins with certain post-translational modifications. openaccessjournals.com

2,3,5,6 Tetrafluorotyrosine As a Spectroscopic Probe in Structural and Dynamic Protein Studies

Application of ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR spectroscopy offers several advantages for studying proteins. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, resulting in high sensitivity. nih.govscholaris.ca Crucially, the absence of endogenous fluorine in most biological systems means that ¹⁹F NMR spectra of labeled proteins are free from background signals. scholaris.canih.gov The chemical shift of the ¹⁹F nucleus is also highly sensitive to its local electrostatic and van der Waals environment, making it an exquisite reporter of protein structure and conformational changes. nih.govresearchgate.net

The ¹⁹F chemical shift of 2,3,5,6-tetrafluorotyrosine is exquisitely sensitive to its local microenvironment within a protein. Changes in protein conformation, even subtle ones, can alter the packing of side chains, solvent exposure, and local electrostatic fields, all of which are reflected in the ¹⁹F chemical shift. This sensitivity allows researchers to monitor conformational transitions between different functional states of a protein. nih.gov

For instance, in a study of the enzyme ketosteroid isomerase, this compound was used to probe the hydrogen-bonding network within the active site. The fluorine atoms of the tetrafluorotyrosine ring are sensitive to the strength and geometry of these hydrogen bonds. By observing changes in the ¹⁹F chemical shifts upon mutation of other residues in the hydrogen-bonding network, researchers were able to gain insights into the inductive effects and coupling within this network, which are crucial for the enzyme's catalytic activity.

While specific chemical shift values are highly protein-dependent, the dispersion of ¹⁹F signals from multiple this compound residues incorporated at different sites can provide a detailed map of conformational changes occurring throughout the protein upon ligand binding or allosteric regulation. nih.gov

Beyond static structural information, ¹⁹F NMR relaxation measurements can provide valuable insights into protein dynamics across a wide range of timescales. The relaxation parameters of the ¹⁹F nucleus, including the longitudinal (T₁) and transverse (T₂) relaxation times, are influenced by the rotational correlation time of the molecule and internal motions. nsf.gov

By measuring the ¹⁹F relaxation rates of this compound incorporated into a protein, it is possible to characterize the flexibility of specific regions. For example, a shorter T₂ relaxation time would indicate slower internal motions or a more rigid environment for the fluorinated probe. While specific studies detailing ¹⁹F relaxation measurements with this compound for dynamic analysis are not abundant, the principles are well-established with other fluorinated probes. These studies allow for the characterization of motions on the picosecond to nanosecond timescale, providing a detailed picture of protein flexibility that is often essential for function. nsf.gov

¹⁹F NMR spectroscopy is a powerful tool for characterizing protein-ligand interactions. nih.gov The binding of a ligand to a protein can induce conformational changes that are readily detected by changes in the ¹⁹F chemical shift of a this compound probe located at or near the binding site. By titrating a ligand into a solution of the labeled protein and monitoring the changes in the ¹⁹F NMR spectrum, one can determine the dissociation constant (Kd) of the interaction. nih.gov

The simplicity of the 1D ¹⁹F NMR spectrum, often consisting of a single peak for each labeled site, makes this technique particularly well-suited for fragment-based drug discovery and high-throughput screening. nih.gov The significant chemical shift changes that can be induced upon ligand binding provide a clear and sensitive readout of binding events.

Table 1: Hypothetical Data for Protein-Ligand Titration Monitored by ¹⁹F NMR

| Ligand Concentration (µM) | ¹⁹F Chemical Shift (ppm) |

| 0 | -160.50 |

| 10 | -160.45 |

| 25 | -160.38 |

| 50 | -160.25 |

| 100 | -160.00 |

| 250 | -159.50 |

| 500 | -159.10 |

| 1000 | -159.05 |

This table represents a hypothetical titration experiment where the change in the ¹⁹F chemical shift of a this compound residue is monitored as a function of ligand concentration. The data could be fit to a binding isotherm to determine the dissociation constant (Kd).

The principles of using ¹⁹F NMR to study protein-ligand interactions can be extended to investigate protein-protein interactions and the assembly of protein complexes. nih.govduke.edu By incorporating this compound at the interface of a protein-protein interaction, changes in the ¹⁹F chemical shift upon complex formation can be used to map the binding site and characterize the interaction.

In such an experiment, one protein partner would be isotopically labeled with this compound, and the other partner would remain unlabeled. The ¹⁹F NMR spectrum of the labeled protein would be recorded in the absence and presence of its binding partner. Residues at the interface would be expected to show significant chemical shift perturbations upon complex formation, allowing for the identification of the interaction surface. duke.edu This approach is particularly valuable for studying weak or transient protein-protein interactions that can be difficult to characterize by other methods.

The electron-withdrawing nature of the four fluorine atoms on the tyrosine ring makes this compound a highly sensitive probe of the electronic environment within a protein, particularly in enzyme active sites. scholaris.ca The pKa of the hydroxyl group of this compound is significantly lower than that of natural tyrosine, which can be exploited to probe the role of protonation states in catalysis. scholaris.ca

A study on human glutathione (B108866) transferase A1-1 demonstrated the utility of this probe. scholaris.ca A series of fluorinated tyrosine analogs, including this compound, were substituted for a native active site tyrosine. Only the tetrafluorinated analog was found to significantly alter the catalytic behavior of the enzyme. This was attributed to a change in the ionization properties and a potential conformational change of the hydroxyl group within the active site, highlighting the probe's ability to report on the delicate electronic and structural features that govern enzyme function. scholaris.ca

Integration with Other Spectroscopic Techniques

The utility of this compound as a probe is not limited to NMR spectroscopy. Its unique properties can be leveraged in conjunction with other biophysical techniques to provide a more complete picture of protein structure and function.

For example, the fluorinated tyrosine can be used to introduce a unique spectroscopic handle for techniques such as electron paramagnetic resonance (EPR) and electron-nuclear double resonance (ENDOR) spectroscopy. In a study of ribonucleotide reductase, which utilizes a tyrosyl radical for catalysis, this compound was site-specifically incorporated into the enzyme. mit.edu The resulting stable tetrafluorotyrosyl radical could be characterized in detail by EPR and ENDOR, providing insights into the electronic structure of the radical and its interaction with the surrounding protein environment. The hyperfine couplings of the fluorine nuclei, which are sensitive to the spin density distribution, provided valuable information that complemented the structural data. mit.edu

This multispectroscopic approach, combining ¹⁹F NMR with techniques like EPR, allows for a comprehensive investigation of both the diamagnetic and paramagnetic states of a protein, offering a deeper understanding of its mechanism of action.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Tyrosyl Radical Intermediates

The site-specific incorporation of this compound (F4Y) into proteins provides a powerful tool for studying tyrosyl radical intermediates using Electron Paramagnetic Resonance (EPR) spectroscopy. Tyrosyl radicals are crucial intermediates in a variety of enzymatic reactions, and EPR is the primary technique for their detection and characterization. nih.gov The fluorine atoms on the F4Y ring act as sensitive probes, altering the electronic properties of the tyrosyl radical and providing unique spectral signatures that can be distinguished from the native tyrosine radical signal.

The substitution of hydrogen with fluorine significantly perturbs the spin density distribution on the aromatic ring of the tyrosyl radical. This perturbation, along with the large hyperfine couplings from the fluorine nuclei, leads to distinct changes in the EPR spectrum. researchgate.netrsc.org These changes allow for the unambiguous identification of the radical's location when F4Y is incorporated at a specific tyrosine residue. nih.gov

A notable example of this application is in the study of E. coli ribonucleotide reductase (RNR), an enzyme that utilizes a tyrosyl radical cofactor for its catalytic activity. nih.gov Researchers have successfully incorporated fluorinated tyrosine analogs, including 2,3,5-trifluorotyrosine ((2,3,5)F3Y) and 2,3,6-trifluorotyrosine ((2,3,6)F3Y), at the active site Y122 residue of the β2 subunit. mit.edu The resulting fluorotyrosyl radicals (FnY•) were stable and active, and their distinct EPR spectra were characterized at both X-band (9 GHz) and high-field (130 GHz) frequencies. mit.edu

The high-field EPR spectra, in particular, offer greater resolution of the g-anisotropy, providing detailed information about the electronic structure of the radical and its interaction with the local environment. The data collected from these studies help to refine computational models of tyrosyl radicals and provide a more accurate picture of the radical's conformation and hydrogen-bonding network within the protein active site. researchgate.netmit.edu

Below is a data table summarizing the EPR characterization of different fluorotyrosyl radicals incorporated into the β2 subunit of E. coli RNR, as compared to the wild-type (wt) tyrosyl radical.

| Radical Species | Protein System | EPR Frequency | Key Findings | Reference |

|---|---|---|---|---|

| Wild-Type Y122• | E. coli RNR β2 | 9 GHz, 130 GHz | Well-characterized spectrum serves as a baseline for comparison. | mit.edu |

| (2,3,5)F3Y122• | E. coli RNR β2 | 9 GHz, 130 GHz | Stable radical formation with distinct EPR signature due to fluorine hyperfine couplings. | mit.edu |

| (2,3,6)F3Y122• | E. coli RNR β2 | 9 GHz, 130 GHz | Exhibited at least two conformations, one leading to a rapidly decaying radical and another to a stable radical. | mit.edu |

| (3,5)F2Y122• | E. coli RNR β2 | 9 GHz, 130 GHz | Generated a stable radical with enzymatic activity, providing another unique EPR spectrum for analysis. | mit.edu |

Transient Absorption Spectroscopy in Electron Transfer Studies

Transient absorption spectroscopy is a powerful technique for monitoring ultrafast kinetic processes, such as electron transfer (ET) events in proteins, on timescales ranging from femtoseconds to seconds. nih.govnih.govrsc.org The method operates on a "pump-probe" principle, where an initial laser pulse (the pump) excites the sample, and a subsequent, time-delayed pulse (the probe) measures the changes in absorption as the system relaxes or undergoes reaction. nih.gov By varying the delay time between the pump and probe pulses, the formation and decay of transient species, such as excited states and radical intermediates, can be tracked in real-time. rsc.org

The incorporation of this compound into a protein's electron transfer chain offers a unique spectroscopic handle for these studies. The altered redox potential and distinct electronic properties of F4Y compared to native tyrosine can significantly influence ET rates and pathways. nih.gov When a photoinduced ET event occurs involving F4Y, the formation of the F4Y radical (F4Y•) or its corresponding anion or cation can be monitored by observing the appearance of new absorption bands in the transient spectrum. researchgate.net

For example, in studies of photoinduced ET, the pump pulse would excite a photosensitizer (like a flavin cofactor), which then initiates an electron transfer to or from the F4Y residue. The probe pulse, typically a broadband white-light continuum, monitors the resulting spectral changes. nih.gov The appearance of a characteristic absorption for the tyrosyl radical and the decay of the excited state of the photosensitizer can be used to determine the rate constant of the electron transfer process. researchgate.net

The kinetics of these processes are often complex and can involve multiple steps, such as initial charge separation, radical migration along a chain of amino acids, and eventual charge recombination. nih.govresearchgate.net The data from transient absorption experiments provide crucial insights into these mechanistic steps. For instance, the rate of tyrosyl radical formation can elucidate the efficiency of proton-coupled electron transfer (PCET), a fundamental mechanism in many biological energy conversion processes. nih.govresearchgate.net

The table below outlines the typical species and kinetic information that can be obtained from a transient absorption study of electron transfer involving a tyrosine residue in a protein.

| Transient Species | Spectroscopic Signature | Kinetic Information Derived | Typical Timescale |

|---|---|---|---|

| Excited State (e.g., FAD*) | Excited-state absorption (ESA) and stimulated emission (SE). | Lifetime of the excited state, rate of initial electron transfer. | Picoseconds to Nanoseconds |

| Tyrosyl Radical (Tyr•) | Characteristic absorption band (around 410 nm for neutral radical). | Rate of formation (ET from Tyr) and rate of decay (recombination or further reaction). | Picoseconds to Milliseconds |

| Radical Anion/Cation (e.g., FAD•−) | Specific absorption bands distinct from the ground and excited states. | Rate of formation and decay, providing insight into the charge-separated state. | Picoseconds to Milliseconds |

| Ground State Bleach (GSB) | Decrease in absorption at the ground-state absorption wavelengths. | Rate of ground state recovery, indicating the overall reaction completion. | Nanoseconds to Seconds |

By replacing a native tyrosine with F4Y, researchers can modulate the energetics of the ET chain and use the unique spectral features of the fluorinated analog to dissect complex reaction mechanisms with greater clarity. nih.govnih.gov

Mechanistic Enzymology and Biocatalysis Studies Utilizing 2,3,5,6 Tetrafluorotyrosine

Modulation of Tyrosine Phenolic pKa in Enzyme Active Sites

One of the most significant features of 2,3,5,6-tetrafluorotyrosine is its dramatically lowered phenolic pKa compared to natural tyrosine. The strong electron-withdrawing nature of the four fluorine atoms decreases the pKa of the hydroxyl group from approximately 10 for tyrosine to as low as 5.2 for F4-Tyr. sfu.cascholaris.ca This substantial perturbation allows for the investigation of catalytic mechanisms that are dependent on the protonation state of a key tyrosine residue.

By substituting a native tyrosine with F4-Tyr, enzymologists can assess whether a tyrosine needs to be in its protonated (phenol) or deprotonated (phenolate) state for optimal activity under physiological pH conditions. This strategy has been applied to several enzyme systems:

Ribonucleotide Reductase (RNR): In studies of E. coli Class I RNR, F4-Tyr was incorporated to replace Y356, a residue believed to be on the long-range proton-coupled electron transfer (PCET) pathway. mit.edu The significant drop in pKa allowed researchers to probe the protonation state's importance in the radical initiation process. mit.edu

Glutathione (B108866) S-Transferase (GST): The active site tyrosine (Y9) in human glutathione transferase A1-1 is thought to form a hydrogen bond with the sulfur of glutathione, facilitating catalysis. scholaris.ca A series of fluorinated tyrosines, including F4-Tyr, were incorporated at this position to examine how decreasing the hydroxyl pKa affects the transferase mechanism. scholaris.canih.govacs.orgresearchgate.net

Small G Proteins: In the study of RhoA, a small GTPase, replacement of the active site Tyr34 with fluorotyrosine analogues, including F4-Tyr, was used to systematically vary the pKa. cardiff.ac.uk This approach provided insights into the ability of this residue to stabilize charge during the phosphoryl transfer transition state. cardiff.ac.uk

Table 1: Comparison of Phenolic pKa Values for Tyrosine and its Fluorinated Analogs

| Compound | Phenolic pKa |

| Tyrosine | ~10.0 |

| 3,5-Difluorotyrosine (B1604624) | ~6.8 |

| 2,3,6-Trifluorotyrosine | ~6.6 |

| 2,3,5-Trifluorotyrosine | ~6.1 |

| This compound | ~5.2 |

| Data compiled from multiple sources. sfu.camit.edu |

Elucidation of Enzymatic Reaction Mechanisms (e.g., Phosphoryl Transfer, Oxidative Coupling)

The unique properties of F4-Tyr make it an invaluable tool for dissecting complex enzymatic reaction mechanisms. Its altered pKa and redox potential can stall or modify specific steps in a catalytic cycle, allowing for their detailed study.

Phosphoryl Transfer: The hydrolysis of GTP by small G proteins like RhoA, catalyzed by GTPase-activating proteins (GAPs), involves a critical phosphoryl transfer step. A tyrosine residue (Tyr34 in RhoA) is positioned to stabilize the transition state. By incorporating F4-Tyr at this position, researchers demonstrated an impaired ability to stabilize the build-up of negative charge during the transition state, confirming the crucial role of the tyrosine hydroxyl's electrostatic contribution in this mechanism. cardiff.ac.uk

Oxidative Coupling: In enzymes like OvoA, which catalyzes an oxidative C-S coupling, active site tyrosines play a key role. While direct studies with F4-Tyr in this specific context are emerging, the principle of using fluorinated tyrosines to modulate redox properties is a key strategy for understanding such oxidative processes. acs.org

Proton-Coupled Electron Transfer (PCET): In ribonucleotide reductase, the initiation of nucleotide reduction occurs via a long-range PCET pathway. Replacing Y356 with F4-Tyr and other fluorinated analogs allowed researchers to systematically vary both the redox potential and protonation state of this residue. mit.edu This approach made it possible to shift the rate-limiting step of catalysis to radical initiation, thereby isolating and studying this specific phase of the reaction mechanism. mit.edu

Investigation of Electron Transfer Pathways in Proteins

Long-range electron transfer (ET) is fundamental to many biological processes, including photosynthesis and DNA synthesis. These pathways often involve amino acid residues acting as stepping stones. F4-Tyr serves as a valuable probe for these pathways due to its altered redox potential compared to native tyrosine. The increased oxidation potential of F4-Tyr can effectively create a "redox block," shutting down ET through that specific residue. mit.edu

In the well-studied case of E. coli RNR, the radical generated at the diferric cluster must travel over 35 Å to the active site. This process is thought to involve a specific pathway of tyrosine and tryptophan residues. mit.edugrafiati.com By substituting Y356 with a series of fluorotyrosines, including F4-Tyr, researchers could modulate the driving force for ET at that specific point. mit.edu Analysis of the resulting enzyme kinetics as a function of pH and the fluorotyrosine's redox potential provided strong evidence that Y356 is indeed part of the radical initiation pathway and that the rate of radical propagation is solely dependent on the redox potential, challenging previous models of PCET in this system. mit.edu

Probing Hydrogen Bonding Networks and Their Catalytic Roles

Hydrogen bonds are critical for substrate binding, transition state stabilization, and maintaining the structural integrity of enzyme active sites. The tyrosine hydroxyl group is a frequent participant in these networks, acting as both a hydrogen bond donor and acceptor. The electronic perturbations introduced by F4-Tyr can be used to probe the nature and importance of these interactions.

A notable example is the study of ketosteroid isomerase (KSI), which utilizes an "oxyanion hole" to stabilize a negatively charged intermediate. nih.govscispace.com This oxyanion hole is formed by two hydrogen bond donors, one of which is a tyrosine (Tyr16). This tyrosine, in turn, is part of a larger hydrogen-bonding network. To test the hypothesis of an inductive effect propagated through this network, computational studies modeled the mutation of a distal tyrosine to this compound. nih.govscispace.com The results indicated that altering the electronic properties of a distant residue could influence the geometry and strength of the catalytically crucial hydrogen bonds in the active site, demonstrating the coupled nature of these networks. scispace.com

Impact of this compound Incorporation on Enzyme Kinetics and Catalytic Efficiency

The incorporation of F4-Tyr into an enzyme's active site often leads to significant, and informative, changes in its kinetic parameters. The magnitude of these changes can provide quantitative insight into the role of the original tyrosine residue.

Glutathione S-Transferase (GST): When F4-Tyr was substituted for the active site Y9 in human GST A1-1, the catalytic behavior of the enzyme was severely affected. The specific activity of this variant was found to be very similar to that of a mutant where the tyrosine was replaced by phenylalanine (Y9F), which completely lacks the hydroxyl group. scholaris.ca This result suggested that the drastic lowering of the pKa and potential steric or electronic repulsion from the fluorines led to a conformational change of the hydroxyl moiety, disrupting its catalytic function. scholaris.ca

Ribonucleotide Reductase (RNR): For RNR variants containing F4-Tyr at position 356, the rate of catalysis was significantly reduced. This reduction allowed researchers to study the kinetics of radical initiation, which is normally not rate-limiting. mit.edu A Marcus fit of the pH-rate profile for the F4-Tyr construct and other fluoro-analogs against the wild-type enzyme provided a quantitative framework for understanding the energy landscape of the PCET pathway. mit.edu

Small GTPases: In the RhoA/RhoGAP system, the kinetic parameters for GTP hydrolysis were measured for fluorotyrosine variants. The data revealed a clear correlation between the decreasing pKa of the Tyr34 hydroxyl group (most pronounced with F4-Tyr) and an impaired ability to stabilize the phosphoryl transfer transition state, leading to reduced catalytic efficiency. cardiff.ac.uk

Table 2: Summary of Kinetic Effects of this compound Incorporation

| Enzyme | Position of Incorporation | Observed Kinetic Effect | Mechanistic Implication |

| Glutathione S-Transferase A1-1 | Y9 | Activity reduced to levels similar to Y9F mutant. scholaris.ca | Drastic pKa change likely causes conformational disruption, preventing proper catalytic function of the hydroxyl group. scholaris.ca |

| Ribonucleotide Reductase (R2) | Y356 | Radical initiation becomes rate-limiting. mit.edu | Confirms Y356 is on the PCET pathway and allows for quantitative analysis of the pathway's redox dependence. mit.edu |

| RhoA (GTPase) | Y34 | Impaired ability to stabilize the phosphoryl transfer transition state. cardiff.ac.uk | Demonstrates the electrostatic importance of the tyrosine hydroxyl in stabilizing negative charge during catalysis. cardiff.ac.uk |

Computational and Theoretical Approaches to 2,3,5,6 Tetrafluorotyrosine Modified Proteins

Density Functional Theory (DFT) Calculations for Electronic Properties (pKa, Reduction Potentials)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for predicting the intrinsic electronic properties of molecules, including the acidity constant (pKa) of ionizable groups and the reduction potentials of redox-active residues.

The pKa of the phenolic hydroxyl group of tyrosine is a critical determinant of its function, influencing its role as a proton donor/acceptor in enzymatic catalysis and its participation in hydrogen bonding networks. The introduction of four highly electronegative fluorine atoms to the aromatic ring is expected to have a profound electron-withdrawing inductive effect, thereby increasing the acidity of the hydroxyl group and lowering its pKa compared to natural tyrosine.

DFT calculations can model this effect by computing the Gibbs free energy change (ΔG) of the deprotonation reaction (Tyr-OH → Tyr-O⁻ + H⁺). researchgate.net A thermodynamic cycle is typically employed, where the free energies of the protonated and deprotonated species are calculated in both the gas phase and in a solvated environment, often simulated using a continuum solvation model like the SMD (Solvation Model based on Density) model. nih.gov The accuracy of these predictions is highly dependent on the choice of functional and basis set. nih.govrsc.org For instance, functionals like CAM-B3LYP coupled with a 6-311+G(d,p) basis set have shown reliability in determining the pKa of carboxylic acids, achieving a mean absolute error (MAE) well below one pKa unit. nih.gov

Similarly, DFT can be used to calculate the one-electron reduction potential (E°) of the tyrosyl radical (Tyr-O•/Tyr-OH), a key intermediate in many biological electron transfer reactions. rsc.org The potential is determined from the free energy difference between the oxidized (radical) and reduced (phenolic) states. The strong inductive effect of the fluorine atoms in 2,3,5,6-tetrafluorotyrosine stabilizes the phenolate (B1203915) anion and is expected to make the tyrosyl radical a more potent oxidant, thus increasing its reduction potential.

Table 1: Comparison of Experimental pKa and Reduction Potentials

| Amino Acid | Apparent pKa | Formal Reduction Potential (E°′ vs. NHE) |

| Tyrosine (in α3Y protein) | ~10 | ~1056 mV |

| 3,5-Difluorotyrosine (B1604624) (in α3Y protein) | 8.0 ± 0.1 | 1026 ± 4 mV |

Data sourced from a study on α3Y model protein. nih.gov

Prediction of Protein Stability and Folding Properties with this compound Incorporations

The incorporation of a non-canonical amino acid can significantly alter the thermodynamic stability of a protein. nih.gov Computational methods are widely used to predict the change in the Gibbs free energy of folding (ΔΔG) upon mutation. A positive ΔΔG indicates a destabilizing mutation, while a negative value suggests stabilization. nih.gov

Several computational approaches can be used to predict the stability effects of substituting a natural tyrosine with this compound:

Structure-Based Energy Functions: Servers and software packages like FoldX and Rosetta employ empirical energy functions to calculate the free energy of a protein structure. nih.gov By calculating the energy of the wild-type protein and the in silico-mutated protein containing this compound, one can estimate the ΔΔG. These energy functions account for terms such as van der Waals interactions, solvation energy, hydrogen bonding, and electrostatic interactions.

Machine Learning Models: More recent methods, such as RaSP (Rapid Stability Prediction), leverage deep learning representations trained on large datasets of experimental stability data to predict ΔΔG with high speed and accuracy. elifesciences.org

Alchemical Free Energy Calculations: For the highest accuracy, methods like thermodynamic integration can be performed using MD simulations. These computationally intensive calculations simulate a non-physical pathway that "alchemically" transforms the natural tyrosine into this compound, allowing for a direct calculation of the free energy difference between the two states.

The incorporation of this compound is generally expected to be destabilizing due to several factors:

Steric Strain: The van der Waals radius of fluorine (1.47 Å) is larger than that of hydrogen (1.20 Å). The presence of four fluorine atoms significantly increases the volume of the side chain, which can lead to steric clashes with neighboring residues if it is introduced into a tightly packed protein core.

Disruption of Interactions: The substitution may disrupt favorable native interactions, such as cation-π interactions, which are weakened by the electron-withdrawing nature of the fluorinated ring.

Hydrophobic Effect: While the increased hydrophobicity could potentially be stabilizing if the residue is buried in the hydrophobic core, the energetic cost of creating a larger cavity to accommodate the bulky side chain often outweighs the favorable hydrophobic interactions.

Table 2: Factors Influencing Protein Stability upon this compound Incorporation

| Factor | Potential Effect on Stability (ΔΔG) | Computational Assessment Method |

| Steric Hindrance | Destabilizing (+) | Structure-based energy functions (e.g., Rosetta, FoldX) |

| Cavity Creation | Destabilizing (+) | MD simulations, solvent accessible surface area calculations |

| Hydrophobic Burial | Stabilizing (-) | Solvation energy terms in empirical energy functions |

| Disruption of Cation-π Interactions | Destabilizing (+) | Quantum mechanics, analysis of MD trajectories |

| Altered H-bonding/Electrostatics | Context-dependent (+/-) | Electrostatic terms in energy functions, QM/MM |

Analysis of Inductive Effects and Non-Covalent Interactions within Fluorinated Protein Architectures

The replacement of hydrogen with fluorine dramatically alters the nature of non-covalent interactions involving the aromatic ring. kinampark.comarturorobertazzi.itnih.govrsc.orgresearchgate.net Computational methods are essential for dissecting these subtle but significant changes.

Inductive Effects: The strong electron-withdrawing nature of the four fluorine atoms polarizes the C-F bonds and withdraws electron density from the aromatic ring. This inductive effect propagates through the molecular framework, influencing the acidity of the phenolic proton (as discussed in 6.1) and modulating the strength of hydrogen bonds where the hydroxyl group acts as a donor. researchgate.net

Non-Covalent Interactions: The electronic and steric profile of this compound enables it to participate in a range of non-covalent interactions that differ from those of natural tyrosine:

Hydrogen Bonds: While the hydroxyl group can still act as a hydrogen bond donor and acceptor, its properties are altered. The lowered pKa makes it a stronger hydrogen bond donor. The fluorine atoms themselves are poor hydrogen bond acceptors.

Hydrophobic Interactions: The fluorinated ring is significantly more hydrophobic than the hydrocarbon ring of tyrosine, leading to stronger hydrophobic interactions when buried within the protein core.

Aromatic Interactions: The electron-poor nature of the perfluorinated ring disfavors canonical "T-shaped" or "parallel-displaced" π-stacking interactions with other electron-rich aromatic rings like tryptophan or phenylalanine. Instead, it can engage in favorable "orthogonal multipolar" or "anti-parallel" stacking interactions with electron-rich aromatic systems.

Halogen Bonds: Although C-F bonds are generally considered weak halogen bond donors, under specific geometric arrangements and in appropriate electrostatic environments, they can interact favorably with nucleophilic atoms like oxygen or sulfur.

Computational techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots, derived from DFT calculations, can be used to visualize and characterize these weak interactions, providing insights into their strength and nature.

Computational Hydrophobicity and Lipophilicity Studies of this compound

Hydrophobicity is a major driving force in protein folding and stability. chapman.edu A quantitative measure of a molecule's hydrophobicity is its partition coefficient (logP), which describes its distribution between an immiscible organic solvent (like n-octanol) and water. A positive logP value indicates a preference for the organic, lipophilic phase.

Computational methods provide a rapid means of estimating logP values. These methods can be based on:

Fragment-based approaches: The logP of a molecule is estimated by summing the contributions of its constituent atoms or functional groups.

Property-based methods: The logP is correlated with calculated molecular properties such as molecular surface area or polarizability.

Implicit Solvation Models: More rigorous methods calculate the free energy of solvation of the molecule in both water and n-octanol using continuum solvation models in conjunction with quantum mechanics or molecular mechanics. The logP is then derived from the difference in these solvation free energies.

Recent computational studies have estimated the logP for this compound. One study, using an IEFPCM/MST implicit solvation model, calculated logP values based on two different models for the N- and C-terminal capping groups of the amino acid.

Table 3: Calculated logP Values for Tyrosine Derivatives

| Amino Acid | Calculated logP (Model 1) | Calculated logP (Model 2) |

| Tyrosine | -0.02 | 0.52 |

| 3-Fluorotyrosine | 0.36 | 0.59 |

| This compound | 1.66 | 2.10 |

Data from a study using the IEFPCM/MST implicit solvation model. Model 1 uses ACE and NME capping groups, while Model 2 uses ACE and N-acetyl capping groups.

These calculations confirm the significantly increased lipophilicity of this compound compared to its natural counterpart. This heightened hydrophobicity is a key property that influences its behavior within a protein, impacting folding, stability, and interactions with other molecules.

Advanced Applications and Future Directions for 2,3,5,6 Tetrafluorotyrosine in Chemical Biology

Development of Novel Protein Functions and Enhanced Stability Through Fluorination

The incorporation of fluorinated amino acids, such as 2,3,5,6-tetrafluorotyrosine, into the core of proteins is a promising strategy for enhancing their thermodynamic stability. The increased hydrophobicity of fluorinated side chains can bolster the hydrophobic interactions that drive protein folding and stabilize the native conformation. While specific thermodynamic data for proteins containing this compound is limited, studies on other fluorinated tyrosine analogs provide valuable insights into the stabilizing effects of fluorination.

For instance, research on proteins containing difluoro- and trifluorotyrosine residues has demonstrated that fluorination can enhance protein stability, albeit with context-dependent effects. The global stability of the α3Y protein, a de novo designed three-helix bundle, was minimally affected by the substitution of tyrosine with 3,5-difluorotyrosine (B1604624) or 2,3,5-trifluorotyrosine at pH 5.0-5.5. nih.gov However, the incorporation of 2,3,6-trifluorotyrosine resulted in a modest increase in stability of 0.4 kcal mol⁻¹. nih.gov These findings underscore the subtle yet significant influence of the fluorination pattern on protein stability.

The table below summarizes the global stability of the α3Y protein and its variants containing fluorinated tyrosine analogs.

| Protein Variant | Global Stability (ΔG°) at pH 5.0 (kcal mol⁻¹) |

| α3Y | Not specified, used as baseline |

| α3(3,5)F₂Y | No significant difference from α3Y |

| α3(2,3,5)F₃Y | No significant difference from α3Y |

| α3(2,3,6)F₃Y | 0.4 kcal mol⁻¹ more stable than α3Y |

Beyond enhancing stability, the unique electronic properties of this compound can be exploited to develop novel protein functions. The electron-withdrawing nature of the fluorine atoms can alter the pKa of the tyrosine hydroxyl group, influencing its reactivity and potential to participate in catalysis or binding interactions. This opens the door to engineering enzymes with altered substrate specificities or novel catalytic activities.

Integration into Multi-Probe Systems for Complex Biological Processes

The unique spectroscopic properties of fluorinated amino acids make them excellent candidates for use as probes in complex biological systems. This compound, with its four fluorine atoms, can serve as a sensitive ¹⁹F NMR probe to report on local protein environments, conformational changes, and interactions with other molecules. The absence of a natural fluorine background in biological systems provides a clean window for ¹⁹F NMR studies.

Furthermore, this compound can be integrated into multi-probe systems, such as those used for Fluorescence Resonance Energy Transfer (FRET), to study protein dynamics and interactions. In a FRET experiment, energy is transferred from an excited donor fluorophore to a nearby acceptor fluorophore. The efficiency of this transfer is highly dependent on the distance between the two probes. By strategically incorporating this compound as either a donor or an acceptor in conjunction with another fluorescent probe, researchers can measure distances and monitor conformational changes within a protein or between interacting proteins.

While specific FRET pairs involving this compound are not yet widely reported, the principles of FRET allow for its potential use with a variety of other fluorophores. The selection of a suitable FRET partner would depend on the spectral overlap between the emission of the donor and the absorption of the acceptor.

Methodological Advancements in Fluorinated Amino Acid Research and Protein Engineering

The realization of the full potential of this compound in chemical biology is contingent on the development of robust and efficient methods for its synthesis and site-specific incorporation into proteins.

Synthesis of this compound: A convenient synthesis of this compound was reported starting from pentafluorotoluene. rsc.org This multi-step synthesis involves the conversion of pentafluorotoluene to 4-methoxy-2,3,5,6-tetrafluorobenzyl bromide, followed by reaction with sodiodiethylacetamidomalonate and subsequent hydrolysis and ether cleavage to yield the final product. rsc.org Enzymatic synthesis methods are also being explored for the production of various fluorinated amino acids, which could offer more environmentally friendly and efficient routes. nih.gov

Incorporation into Proteins: The site-specific incorporation of this compound into proteins is typically achieved through the use of amber suppression technology. This technique involves the engineering of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. The orthogonal aaRS is evolved to specifically recognize this compound and charge it onto the orthogonal tRNA, which then delivers the unnatural amino acid to the ribosome in response to an amber stop codon (UAG) engineered into the gene of interest.

The development of highly efficient and specific orthogonal aaRS/tRNA pairs is a key area of ongoing research. nih.govnih.gov Directed evolution techniques, such as fluorescence-activated cell sorting (FACS), are employed to screen libraries of mutant synthetases for their ability to selectively incorporate the desired non-canonical amino acid. nih.gov The efficiency of amber suppression is also influenced by the cellular context and the sequence surrounding the amber codon. mdpi.com

Future advancements in these methodologies will undoubtedly facilitate the broader application of this compound in creating proteins with novel properties and in dissecting complex biological processes with greater precision.

Q & A

Q. How does fluorination at the 2,3,5,6-positions alter tyrosine’s physicochemical properties, particularly its lipophilicity and logP?

The introduction of four fluorine atoms significantly increases lipophilicity due to fluorine’s electronegativity and hydrophobic character. Computational models (e.g., Model 1 and Model 2) predict logP values of 0.61 and 1.60, respectively, for 2,3,5,6-tetrafluorotyrosine, with a deviation of ~1.12 units in Model 2 due to overestimation from electron-withdrawing effects. Experimental validation via shake-flask or chromatographic methods is critical to account for these discrepancies .

Q. What is the pKa shift of the phenolic hydroxyl group in this compound compared to natural tyrosine, and how does this affect enzymatic reactivity?

Fluorination lowers the phenolic pKa from ~10.1 (natural tyrosine) to 5.40, increasing the concentration of the deprotonated (anionic) species at physiological pH (7.5). This shift reduces reactivity in phosphorylation assays, as demonstrated by kinetic studies showing an 83-fold lower reactivity with nucleophilic agents compared to natural tyrosine under identical conditions. pH-controlled experiments and Bronsted analysis are essential to quantify these effects .

Advanced Research Questions

Q. What methodological strategies are required to incorporate this compound into enzyme active site studies, such as ketosteroid isomerase (KSI) research?

Site-directed mutagenesis replaces tyrosine with fluorinated analogs to probe hydrogen-bonding networks. In KSI, this compound mutations shift protonation equilibria in the active site, as observed via electronic absorption spectroscopy and NMR. Key steps include:

Q. How do computational models address logP prediction inaccuracies for highly fluorinated compounds like this compound?

Standard logP models (e.g., atomic contribution-based methods) often fail due to fluorine’s inductive effects and steric hindrance. Adjustments include:

- Incorporating empirical corrections for electron-withdrawing groups.

- Using solvent-accessible surface area (SASA) calculations to account for fluorine’s solvation effects.

- Cross-validating with experimental logP data from reversed-phase HPLC .

Q. What experimental design is optimal for analyzing phosphorylation kinetics of this compound in kinase assays?

- Substrate titration : Vary concentrations from 0.5–5.0 Km to determine kcat/Km.

- pH control : Use buffers at pH 5.5–8.5 to isolate anionic vs. neutral species contributions.

- Data analysis : Apply weighted linear regression to account for pH-dependent ionization states.

- Validation : Compare with fluorotyrosine analogs (e.g., 3-fluoro-Tyr) to decouple electronic and steric effects .

Q. How does this compound’s lipophilicity influence its application in membrane permeability studies?

Enhanced lipophilicity improves passive diffusion across lipid bilayers, making it a candidate for prodrug design. Methodologies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。